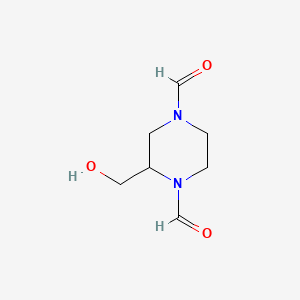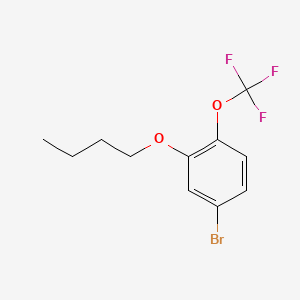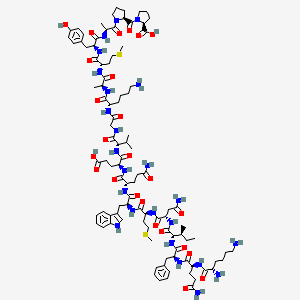
Hiv (GP120) fragment (421-438)
説明
The HIV (GP120) fragment (421-438) is a specific sequence of the HIV-1 gp120 envelope glycoprotein . This fragment is part of the larger gp120 protein, which plays a crucial role in the life cycle of the HIV-1 virus, particularly in the process of viral entry into host cells . The gp120 protein mediates the attachment of the virus to human target cells that display the necessary receptors, CD4 and a co-receptor, generally CCR5 .
Synthesis Analysis
The gp120 envelope glycoprotein undergoes receptor-driven conformational changes, first upon engaging the CD4 receptor, then on CCR5 co-receptor binding, to trigger fusion of viral and host cell membranes . In one study, an in silico Virtual Screening and “Fragment-based” method was used to design small molecules based on the gp120 V3 loop interactions with a potent broadly neutralizing human monoclonal antibody, 447-52D .
Molecular Structure Analysis
The gp120 envelope glycoprotein interacts with host proteins through multiple interfaces and has conserved structural features at these interaction sites . The structure of an HIV-1 gp120 envelope glycoprotein in complex with the CD4 receptor and a neutralizing human antibody has been solved, revealing a cavity-laden CD4-gp120 interface, a conserved binding site for the chemokine receptor, and evidence for a conformational change upon CD4 binding .
Chemical Reactions Analysis
The gp120 envelope glycoprotein, which HIV uses for attachment, undergoes receptor-driven conformational changes, first upon engaging the CD4 receptor, then on CCR5 co-receptor binding, to trigger fusion of viral and host cell membranes .
Physical And Chemical Properties Analysis
The HIV (GP120) fragment (421-438) has a molecular formula of C99H148N24O25S2 and a molecular weight of 2138.51 . It is stored at a temperature of -20°C .
科学的研究の応用
Immunization and Antibody Production
The HIV (GP120) fragment (421-438) has been used as an immunogen in the production of specific anti-HIV antibodies. These antibodies are isolated from the egg yolk of chickens, providing a potent immune response that can be evaluated in chicken eggs . This approach reduces the use of laboratory animals and results in larger quantities of antibodies .
Anti-idiotypic Antibodies
The administration of anti-HIV hyper-immune eggs induces anti-anti-idiotypic antibodies against HIV gp120 peptides (fragments 308-331 and 421-438). These antibodies have demonstrated protective capacity . This suggests that an orally administered antibody stimulates the production of a complementary antibody, the so-called anti-idiotypic antibody, which can potentially be therapeutic .
Prophylactic Vaccines
The anti-idiotypic response could be used to prime immunity against an HIV viral epitope, which may be used as a secondary element in prophylactic vaccines . This could shift the balance of the immune system, allowing the organism to manage HIV infection .
Immunotherapy
The use of anti-idiotypic immune responses in infected individuals may shift the balance of the immune system, allowing the organism to manage HIV infection . This could be a potential avenue for immunotherapy to improve the fight against HIV infections .
Neurological Research
The HIV gp120 fragment (421-438) has been found to interact with neuronal CXCR4 and CCR5 receptors, inducing cofilin-actin rod pathology via a cellular prion protein- and NOX-dependent mechanism . This novel mechanism potentially contributes to neuronal dysfunction in HIV-associated neurocognitive disorders .
Antigen Conjugation
The HIV gp120 fragment (421-438) can be conjugated with keyhole limpet hemocyanin (KLH) to generate specific anti-HIV antibodies . This application is particularly useful in research settings .
作用機序
Target of Action
The primary target of the HIV (GP120) fragment (421-438) is the HIV-1 envelope trimers, specifically the gp120-gp41 interface . The gp120-gp41 interface is a crucial region on the HIV-1 envelope trimers that is targeted by broadly neutralizing antibodies . The gp120 protein plays a significant role in the HIV infection process as it binds directly to the CD4 receptor on host cells .
Mode of Action
The HIV (GP120) fragment (421-438) interacts with its targets by binding to the gp120-gp41 interface. This fragment targets a novel membrane proximal epitope that includes elements of gp120 and gp41 . The interaction of this fragment with its target results in the exposure of the membrane-proximal external region of gp41 . This exposure is crucial for the neutralization of the virus by antibodies .
Biochemical Pathways
The interaction of the HIV (GP120) fragment (421-438) with the gp120-gp41 interface affects the HIV infection pathway. The binding of this fragment to its target causes a conformational change in the gp120-gp41 interface, exposing the membrane-proximal external region of gp41 . This exposure allows for the neutralization of the virus by antibodies .
Pharmacokinetics
It is known that this fragment can induce an immune response when administered intramuscularly .
Result of Action
The result of the action of the HIV (GP120) fragment (421-438) is the neutralization of the HIV-1 virus. By binding to the gp120-gp41 interface and causing the exposure of the membrane-proximal external region of gp41, this fragment allows for the neutralization of the virus by antibodies . This neutralization can prevent the virus from infecting host cells .
Action Environment
The action of the HIV (GP120) fragment (421-438) can be influenced by various environmental factors. For instance, the presence of other viral proteins or host factors can affect the binding of this fragment to its target . Additionally, the physiological environment of the host, such as the presence of other immune cells or antibodies, can also influence the action of this fragment .
将来の方向性
Future research could entail an anti-idiotype strategy for prophylactic vaccines. It is vital to note that it may need an anti-idiotype response to prime immunity against an HIV viral epitope, which may be used as a secondary element . The use of anti-idiotype immune responses in infected individuals may shift the balance of the immune system, allowing the organism to manage HIV infection .
特性
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C99H148N24O25S2/c1-9-54(4)82(121-94(142)71(47-57-21-11-10-12-22-57)117-87(135)65(33-36-76(103)125)112-84(132)62(102)24-15-17-41-100)96(144)119-73(50-78(105)127)93(141)115-69(40-46-150-8)89(137)118-72(49-59-51-106-63-25-14-13-23-61(59)63)92(140)114-66(34-37-77(104)126)86(134)113-67(35-38-80(129)130)90(138)120-81(53(2)3)95(143)107-52-79(128)110-64(26-16-18-42-101)85(133)108-55(5)83(131)111-68(39-45-149-7)88(136)116-70(48-58-29-31-60(124)32-30-58)91(139)109-56(6)97(145)122-43-19-27-74(122)98(146)123-44-20-28-75(123)99(147)148/h10-14,21-23,25,29-32,51,53-56,62,64-75,81-82,106,124H,9,15-20,24,26-28,33-50,52,100-102H2,1-8H3,(H2,103,125)(H2,104,126)(H2,105,127)(H,107,143)(H,108,133)(H,109,139)(H,110,128)(H,111,131)(H,112,132)(H,113,134)(H,114,140)(H,115,141)(H,116,136)(H,117,135)(H,118,137)(H,119,144)(H,120,138)(H,121,142)(H,129,130)(H,147,148)/t54-,55-,56-,62-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-,82-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLUYNSJWIJPKZ-WEARTWMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H148N24O25S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746726 | |
| Record name | L-Lysyl-L-glutaminyl-L-phenylalanyl-L-isoleucyl-L-asparaginyl-L-methionyl-L-tryptophyl-L-glutaminyl-L-alpha-glutamyl-L-valylglycyl-L-lysyl-L-alanyl-L-methionyl-L-tyrosyl-L-alanyl-L-prolyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2138.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Lys-Gln-Phe-Ile-Asn-Met-Trp-Gln-Glu-Val-Gly-Lys-Ala-Met-Tyr-Ala-Pro-Pro-OH | |
CAS RN |
129318-38-3 | |
| Record name | L-Lysyl-L-glutaminyl-L-phenylalanyl-L-isoleucyl-L-asparaginyl-L-methionyl-L-tryptophyl-L-glutaminyl-L-alpha-glutamyl-L-valylglycyl-L-lysyl-L-alanyl-L-methionyl-L-tyrosyl-L-alanyl-L-prolyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



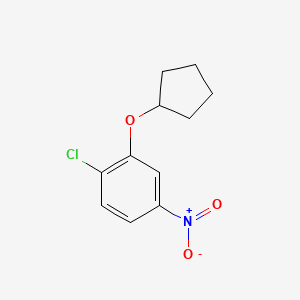


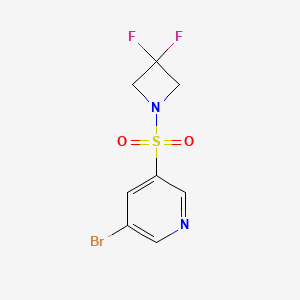
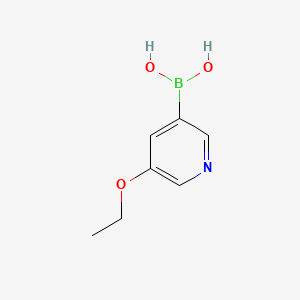
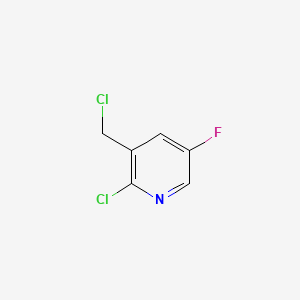

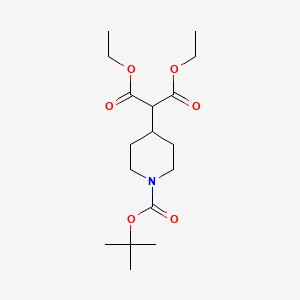
![3-[[(8alpha,9S)-6'-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B594766.png)
